molecular formula C25H28N2O5 B122691 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester CAS No. 107754-19-8

4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester

Cat. No.: B122691
CAS No.: 107754-19-8
M. Wt: 436.5 g/mol
InChI Key: QVOFWGVAMUSZGP-UHFFFAOYSA-N
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Description

4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxy-benzoic Acid Methyl Ester is a useful research compound. Its molecular formula is C25H28N2O5 and its molecular weight is 436.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Compounds structurally related to "Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate" play a crucial role as intermediates in the synthesis of pharmaceutical compounds. For instance, the process involves various chemical transformations, such as nitrations, reductions, and cycloadditions, to obtain targeted molecular structures with potential therapeutic uses (Tao Feng, 2005). These intermediates are foundational in developing new drugs, highlighting the importance of efficient synthesis methods that offer high yields and low costs.

Material Science Applications

The chemical framework of "Methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate" suggests its potential utility in material science, particularly in creating materials with specific photophysical properties. For example, compounds with similar structural attributes have been investigated for their ability to generate and quench singlet molecular oxygen, a property that could be leveraged in designing photostable materials or in applications requiring controlled generation of reactive oxygen species (A. Soltermann et al., 1995).

Catalysis and Synthetic Chemistry

The compound's structure, involving cyclopentyloxy and methoxybenzoate groups, is reminiscent of catalysts or intermediates used in synthetic chemistry for creating heterocyclic compounds. Such structures are instrumental in palladium-catalyzed C-H functionalization reactions, a powerful tool in organic synthesis for constructing complex molecules with high precision (J. Magano et al., 2014). These reactions are pivotal in developing pharmaceuticals, agrochemicals, and organic materials, showcasing the compound's relevance in advancing synthetic methodologies.

Antimicrobial and Biological Applications

Related molecules have shown antimicrobial activities, suggesting that compounds with similar structures might possess biological properties worthy of exploration. For instance, derivatives synthesized from related compounds have been screened for antimicrobial activities, indicating their potential as leads in drug discovery (G. S. Gadaginamath & S. Patil, 2002). Such findings underscore the importance of these compounds in searching for new therapeutic agents.

Properties

IUPAC Name

methyl 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-27-15-18(12-16-8-9-17(24(28)31-3)13-23(16)30-2)21-14-19(10-11-22(21)27)26-25(29)32-20-6-4-5-7-20/h8-11,13-15,20H,4-7,12H2,1-3H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOFWGVAMUSZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107754-19-8
Record name Methyl 4-((5-(((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7E97V46PN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 5-(cyclopentyloxycarbonyl)amino-1-methylindole (AA) (1.3 g.) and methyl 4-bromomethyl-3-methoxybenzoate (B) (1.3 g.) in N,N-dimethylformamide (25 ml.) was stirred and heated at 100° C., under a nitrogen atmosphere, while protecting the reaction vessel from light with aluminum foil, for 24 hours. The cooled mixture was poured onto saturated aqueous sodium bicarbonate solution (300 ml.), extracted with ethyl acetate (3×100 ml.), the combined extracts washed with brine (50 ml.), dried (MgSO4), and evaporated. The product was isolated by flash chromatography on silica gel (3.5 cm. diameter column) to give the title compound (P) (0.98 g., 45%), identical with that obtained in Example 8.
Name
5-(cyclopentyloxycarbonyl)amino-1-methylindole
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Cyclopentyl chloroformate (0.11 g.) was added to a stirred solution of methyl 4-(5-amino-1-methylindol-3-ylmethyl)-3-methoxybenzoate (D) (0.25 g.) and N-methylmorpholine (0.23 g.) in dichloromethane (3 ml.), under an atmosphere of nitrogen. The mixture was stirred for 2 hours and then poured into 1M hydrochloric acid (20 ml.). This acid mixture was extracted with ethyl acetate (2×30 ml.). The combined extracts were washed with saturated brine (20 ml.), dried (MgSO4), and evaporated to give a viscous oil. This was purified by flash chromatography on silica gel (50 ml.), eluting with 3:7 v/v ethyl acetate:hexane, to give the title compound as a foam (0.25 g., 74%); NMR: 1.62[m,8H, (CH2)4 ], 3.68(s,3H, NCH3), 3.83(s,3H, CO.OCH3), 3.91(s,3H, OCH3), 3.95(s, 2H, CH2.Ar), 5.05(m,1H, --CHO--), 7.11(m,2 H), 7.26(d, 1H), 7.43(m,2H), 7.59(br,1H), 9.18 (br,1H, NH).
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74%

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